![molecular formula C12H9F2N3O2 B2872544 N-(2,4-difluorophenyl)-6-methoxypyridazine-3-carboxamide CAS No. 1251611-14-9](/img/structure/B2872544.png)
N-(2,4-difluorophenyl)-6-methoxypyridazine-3-carboxamide
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Overview
Description
N-(2,4-difluorophenyl)-6-methoxypyridazine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DFP-10825 and belongs to the pyridazine class of compounds.
Scientific Research Applications
Comprehensive Analysis of N-(2,4-difluorophenyl)-6-methoxypyridazine-3-carboxamide Applications
N-(2,4-difluorophenyl)-6-methoxypyridazine-3-carboxamide is a compound with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each within its own dedicated section.
Medicinal Chemistry
Fluorinated molecules: like N-(2,4-difluorophenyl)-6-methoxypyridazine-3-carboxamide have been extensively researched in medicinal chemistry due to their potential in drug development. The introduction of fluorine atoms can significantly alter the biological activity of pharmaceutical compounds, leading to improved efficacy and selectivity .
Structural Biology
The compound’s ability to form crystalline structures makes it valuable for structural biology studies. Single-crystal X-ray diffraction methods can be used to determine the crystal structure, which is crucial for understanding the molecular interactions and designing targeted drugs .
Oncology
In cancer research, derivatives of this compound have been identified as potential anticancer agents . They target key proteins involved in cancer progression, such as mTOR, EGFR, and iNOS, offering new avenues for therapeutic intervention .
Molecular Docking Studies
Molecular docking is a method used to predict the interaction between a small molecule and a protein at the atomic level. N-(2,4-difluorophenyl)-6-methoxypyridazine-3-carboxamide can be used in molecular docking studies to understand its binding affinities and identify potential drug targets .
Hydrogen Bonding Research
The compound’s structure allows for the formation of hydrogen bonds , which are essential for the stability of many biological molecules. Studying these interactions can provide insights into the design of more stable and effective pharmaceuticals .
Molecular Stacking Investigations
Molecular stacking: is a phenomenon where molecules align in parallel or offset arrangements, which can affect the physical properties of materials. Research into the stacking behavior of this compound can lead to the development of new materials with desired characteristics .
Mechanism of Action
Target of Action
The primary targets of N-(2,4-difluorophenyl)-6-methoxypyridazine-3-carboxamide are mammalian target of rapamycin (mTOR) , epidermal growth factor receptor (EGFR) , inducible nitric oxide synthase (iNOS) , mitogen-activated protein 2 kinase 1 (MAP2K1) , fibroblast growth factor receptor (FGFR) , and transforming growth factor-β1 (TGFB1) . These proteins play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival .
Biochemical Pathways
The targets of N-(2,4-difluorophenyl)-6-methoxypyridazine-3-carboxamide are involved in various biochemical pathways associated with cancer . For instance, mTOR and EGFR are key components of the PI3K/AKT/mTOR pathway, which regulates cell growth and survival. Similarly, MAP2K1 is part of the MAPK/ERK pathway, which is involved in cell proliferation and differentiation .
Result of Action
The compound’s action on its targets can lead to changes in cellular processes, potentially resulting in antiproliferative and cytotoxic effects on certain cancer cell lines . .
properties
IUPAC Name |
N-(2,4-difluorophenyl)-6-methoxypyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O2/c1-19-11-5-4-10(16-17-11)12(18)15-9-3-2-7(13)6-8(9)14/h2-6H,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSSWEZNUHPJSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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